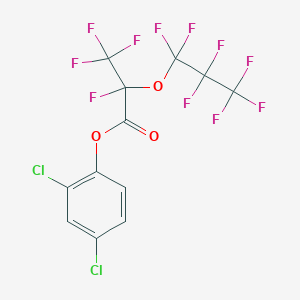

2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorinated compounds like "2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate" are known for their unique properties, including thermal stability, resistance to degradation, and hydrophobicity. These features make them useful in various applications, from polymers to pharmaceuticals, despite growing concerns about their environmental impact.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves multistep reactions, including halogenation, esterification, and the introduction of fluorinated side chains. These processes are carefully designed to introduce specific functional groups, such as chloro, fluoro, and propoxy groups, to the molecular backbone, achieving the desired chemical structure.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple fluorine atoms, which significantly influence the molecule's physical and chemical behavior. Fluorine atoms can alter the electron density around other functional groups, affecting reactivity and bonding patterns. Advanced spectroscopic and diffractometric techniques are typically employed to elucidate the molecular structure, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity due to the strong electronegativity of fluorine. They can participate in various chemical reactions, including substitution and elimination reactions, depending on the surrounding functional groups. The presence of fluorine can also impart resistance to hydrolysis and oxidative degradation, making these compounds particularly stable under environmental conditions.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and density, are significantly influenced by the fluorine content. These compounds tend to have higher thermal stability and lower reactivity compared to their non-fluorinated counterparts. Their solubility in organic solvents is also notable, while their solubility in water is typically low, contributing to their persistence in the environment.

Chemical Properties Analysis

Chemically, fluorinated compounds like "2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate" are characterized by their stability and resistance to degradation. This stability is a double-edged sword, as it makes them valuable for industrial applications but also raises concerns about their persistence and bioaccumulation in the environment. Studies on similar compounds have focused on understanding their degradation pathways, potential for bioaccumulation, and environmental impact.

For detailed insights on related fluorinated compounds and their properties, you can explore the provided studies on the environmental and toxicological aspects of fluorinated alternatives and their applications in various fields (Hoke et al., 2016), (Gannon et al., 2016).

Aplicaciones Científicas De Investigación

Absorption, Distribution, Metabolism, and Excretion Studies

Research indicates that substances related to 2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate show significant promise in the study of absorption, distribution, metabolism, and excretion (ADME) within biological systems. Gannon et al. (2016) explored the ADME and kinetic behavior of a closely related compound, providing insights into its rapid absorption and elimination in animal models, making it a potential candidate for further pharmacokinetic studies (Gannon et al., 2016).

Chronic Toxicity and Carcinogenicity Assessment

Investigations into the chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in rats have highlighted the compound's potential effects on liver injury and the presence of benign tumors at high doses, which may inform safety assessments for similar compounds (Rae et al., 2015).

Reaction with Amines or Alcohols

The compound's reactivity with secondary amines or alcohols has been explored, demonstrating its potential for creating new fluorinated compounds with various applications in chemical synthesis and industry. Furin et al. (2000) detailed these reactions, contributing to the understanding of its chemical behavior and potential uses (Furin et al., 2000).

Phytotoxicity Studies

Research into the phytotoxic effects of closely related compounds, such as GenX, on plant species like Arabidopsis thaliana and Nicotiana benthamiana, has provided insights into bioaccumulation and the potential impact on plant growth and photosynthesis. This research contributes to environmental impact assessments and the understanding of these compounds' effects on ecosystems (Chen et al., 2019).

Immunomodulatory Effects Assessment

Studies have also been conducted to evaluate the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in animal models, providing valuable information on its influence on the immune system and potential health implications. Rushing et al. (2017) assessed the effects on T cell-dependent antibody responses (TDAR) and found detectable changes in immune parameters, contributing to the understanding of its safety profile (Rushing et al., 2017).

Mecanismo De Acción

In rodent models, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans . While this PFOA-replacement compound appears less potent at suppressing TDAR relative to PFOA, it produces detectable changes in parameters affected by PFOA .

Safety and Hazards

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate is a substance of very high concern because of its hazardous properties which cause probable serious effects to human health and the environment . It causes severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .

Direcciones Futuras

Given the environmental persistence and growing reports of toxicity of PFASs, further studies are necessary to determine the full immunomodulatory profile of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .

Propiedades

IUPAC Name |

(2,4-dichlorophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl2F11O3/c13-4-1-2-6(5(14)3-4)27-7(26)8(15,10(18,19)20)28-12(24,25)9(16,17)11(21,22)23/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWZGEJUGTZUFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl2F11O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)

![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)

![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)

![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)

![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)